N-Methyl-4-oxazol-4-yl-benzenesulfonamide, 95%
Description
The exact mass of the compound N-Methyl-4-oxazol-4-yl-benzenesulfonamide, 95% is 238.04121336 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-methyl-4-(1,3-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-11-16(13,14)9-4-2-8(3-5-9)10-6-15-7-12-10/h2-7,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYZOFRLXQPONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C2=COC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-Methyl-4-oxazol-4-yl-benzenesulfonamide, also known as MFCD34168907, is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many physiological and pathological processes.
Mode of Action
This compound acts as an isoform-selective inhibitor of human carbonic anhydrase II. It exhibits the properties of selective inhibition with different inhibition constants for different isoforms of hCAs. The inhibition constants (Ki) are as follows: Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM.
Biochemical Pathways
The inhibition of hCAs by N-Methyl-4-oxazol-4-yl-benzenesulfonamide affects various biochemical pathways. These enzymes are involved in a wide range of pharmacological applications such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs.
Result of Action
The inhibition of hCAs by N-Methyl-4-oxazol-4-yl-benzenesulfonamide leads to various molecular and cellular effects. For instance, it has been developed as a promising drug candidate for the treatment of glaucoma. Additionally, it has shown a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli.
Biochemical Analysis
Biochemical Properties
N-methyl-4-(1,3-oxazol-4-yl)benzenesulfonamide exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II. Carbonic anhydrases are enzymes involved in many important physiological and pathological processes.
Cellular Effects
The compound’s influence on cell function is primarily through its inhibitory effect on human carbonic anhydrase II. This enzyme plays a crucial role in maintaining pH balance within cells and is involved in various cellular processes such as fluid secretion, respiration, and bone resorption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
